Meptazinol

Description

A narcotic antagonist with analgesic properties. It is used for the control of moderate to severe pain.

Structure

3D Structure

Properties

IUPAC Name |

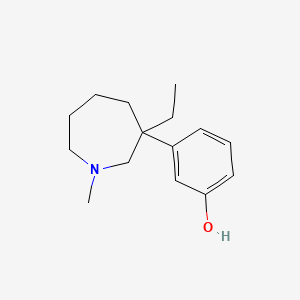

3-(3-ethyl-1-methylazepan-3-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO/c1-3-15(9-4-5-10-16(2)12-15)13-7-6-8-14(17)11-13/h6-8,11,17H,3-5,9-10,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLICHNCFTLFZJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCCN(C1)C)C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

59263-76-2 (hydrochloride) | |

| Record name | Meptazinol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054340588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6048543 | |

| Record name | Meptazinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54340-58-8 | |

| Record name | Meptazinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54340-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Meptazinol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054340588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Meptazinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13478 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Meptazinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Meptazinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.718 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEPTAZINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18Y7S5JKZD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Meptazinol's Dual-Action Analgesia: A Technical Guide to its Cholinergic and Opioid Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meptazinol, a synthetic opioid analgesic, presents a unique pharmacological profile characterized by a dual mechanism of action involving both the opioid and cholinergic systems. This technical guide provides an in-depth exploration of these mechanisms, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the intricate signaling pathways. This compound acts as a partial agonist at the µ-opioid receptor, with a notable selectivity for the µ-1 subtype, contributing to its analgesic effects with a potentially reduced side effect profile compared to full µ-agonists. Concurrently, its interaction with the cholinergic system, primarily through the inhibition of acetylcholinesterase (AChE), offers a distinct, non-opioid component to its analgesic activity. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of novel analgesics.

Opioid Mechanism of Action

This compound's primary opioid activity is centered on its interaction with the µ-opioid receptor (MOR), a member of the G-protein coupled receptor (GPCR) family. It exhibits a mixed agonist-antagonist profile, functioning as a partial agonist. This partial agonism is thought to contribute to a ceiling effect for respiratory depression, a significant advantage over full µ-agonists like morphine.

Receptor Binding and Selectivity

Binding studies have demonstrated that this compound has a higher affinity for a subpopulation of µ-opioid receptors, specifically the µ-1 subtype, which is associated with supraspinal analgesia. Its affinity for δ and κ opioid receptor sites is comparatively low. Detailed competition studies have shown that this compound can inhibit the binding of radiolabeled opiates to the high-affinity µ-1 site with an IC50 value of under 1 nM.

Signaling Pathways

Upon binding to the µ-opioid receptor, this compound initiates a cascade of intracellular signaling events. As a GPCR, the MOR is coupled to inhibitory G-proteins (Gi/o). Activation of the receptor by this compound leads to the dissociation of the G-protein subunits (Gα and Gβγ).

The Gαi/o subunit inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels modulates the activity of protein kinase A (PKA) and subsequently affects the phosphorylation of various downstream targets involved in nociceptive signaling.

The Gβγ subunit directly interacts with and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels. This activation results in an efflux of potassium ions from the neuron, leading to hyperpolarization of the cell membrane and a decrease in neuronal excitability, thus dampening the transmission of pain signals.

Opioid Receptor Signaling Pathway

Caption: this compound's µ-opioid receptor signaling cascade.

Cholinergic Mechanism of Action

A distinctive feature of this compound is its influence on the central cholinergic system, which contributes significantly to its analgesic effect. This cholinomimetic action is primarily attributed to its ability to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine (B1216132) (ACh).

Acetylcholinesterase Inhibition

By inhibiting AChE, this compound increases the concentration and prolongs the action of acetylcholine in the synaptic cleft. This enhancement of cholinergic neurotransmission is believed to modulate nociceptive pathways, providing an additional layer of pain relief that is independent of the opioid system. Some adverse effects of this compound, such as nausea and vomiting, may also be related to its anticholinesterase activity.

Nicotinic Acetylcholine Receptor Interaction

In addition to AChE inhibition, there is evidence to suggest that this compound interacts with nicotinic acetylcholine receptors (nAChRs). nAChRs are ligand-gated ion channels that, upon activation by acetylcholine, allow the influx of cations, primarily Na+ and Ca2+. This influx leads to depolarization of the neuronal membrane and the propagation of excitatory signals. The agonistic activity of this compound at nAChRs may further contribute to the modulation of pain signaling pathways.

Cholinergic Signaling Pathway

Caption: this compound's cholinergic mechanism of action.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound's interaction with key molecular targets.

| Parameter | Target | Value | Species/System | Reference |

| IC50 | µ-1 Opioid Receptor | < 1 nM | Not Specified | |

| Sodium Shift | Opioid Receptors | 8.7 | Not Specified | |

| IC50 | Acetylcholinesterase | 4.39 (pIC50) | Mouse | |

| IC50 | Cholinesterase | 4.82 (pIC50) | Mouse | |

| EC50 | Twitch Tension Increase | 50 ± 4.2 µM | Rat Diaphragm |

Experimental Protocols

Opioid Receptor Binding Assay (Competitive Radioligand Binding)

This protocol is a representative method for determining the binding affinity of this compound for opioid receptors.

Objective: To determine the inhibition constant (Ki) of this compound for the µ-opioid receptor.

Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing the recombinant human µ-opioid receptor.

-

Radioligand: [3H]-DAMGO (a selective µ-opioid receptor agonist).

-

Test Compound: this compound hydrochloride.

-

Non-specific Binding Control: Naloxone (a non-selective opioid receptor antagonist) at a high concentration (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Assay buffer, [3H]-DAMGO (at a concentration near its Kd), and membrane suspension.

-

Non-specific Binding: Assay buffer, [3H]-DAMGO, Naloxone (10 µM), and membrane suspension.

-

Competitive Binding: Assay buffer, [3H]-DAMGO, varying concentrations of this compound, and membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding - Non-specific Binding.

-

Generate a competition curve by plotting the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental Workflow: Opioid Receptor Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines a common colorimetric method for assessing the AChE inhibitory activity of this compound.

Objective: To determine the IC50 of this compound for acetylcholinesterase.

Materials:

-

Enzyme Source: Purified acetylcholinesterase (e.g., from electric eel or recombinant human).

-

Substrate: Acetylthiocholine iodide (ATCI).

-

Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

-

Test Compound: this compound hydrochloride.

-

Assay Buffer: Phosphate buffer (e.g., 0.1 M, pH 8.0).

-

Microplate Reader: Capable of measuring absorbance at 412 nm.

Procedure:

-

Reagent Preparation: Prepare solutions of AChE, ATCI, DTNB, and varying concentrations of this compound in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following:

-

Blank: Assay buffer, DTNB, and ATCI.

-

Control (100% activity): Assay buffer, AChE solution, DTNB, and solvent for the test compound.

-

Test Sample: Assay buffer, AChE solution, DTNB, and this compound solution at various concentrations.

-

-

Pre-incubation: Incubate the plate with the enzyme and inhibitor (this compound) for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Reaction Initiation: Add the substrate (ATCI) to all wells to start the enzymatic reaction.

-

Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode. The yellow color is produced from the reaction of thiocholine (B1204863) (the product of ATCI hydrolysis) with DTNB.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot.

-

Calculate the percentage of inhibition for each this compound concentration: % Inhibition = [(Vcontrol - Vsample) / Vcontrol] x 100.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression.

-

Conclusion

This compound's dual mechanism of action, targeting both the opioid and cholinergic systems, distinguishes it from conventional opioid analgesics. Its partial agonism at the µ-opioid receptor, coupled with its inhibition of acetylcholinesterase, provides a multifaceted approach to pain management. This unique pharmacological profile may offer a therapeutic advantage by potentially reducing the incidence of severe opioid-related side effects while providing effective analgesia. Further research into the intricate interplay between these two mechanisms will be crucial for the development of safer and more effective pain therapies. The methodologies and data presented in this guide provide a foundational resource for professionals dedicated to advancing the field of pain management.

Meptazinol's Selective Interaction with the Mu-1 Opioid Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meptazinol, a centrally acting opioid analgesic, exhibits a unique pharmacological profile characterized by its selective affinity for the mu-1 (μ₁) opioid receptor subtype. This technical guide provides a comprehensive overview of the evidence supporting this compound's μ₁-selectivity, summarizing the available quantitative data, detailing relevant experimental methodologies, and illustrating key concepts through signaling pathway and experimental workflow diagrams. This compound's partial agonist activity at the μ₁ receptor, coupled with its comparatively lower affinity for other opioid receptor subtypes, is believed to contribute to its distinct clinical profile, which includes effective analgesia with a reduced incidence of respiratory depression compared to classical opioids like morphine.

Introduction

This compound is a synthetic opioid analgesic with a mixed agonist-antagonist profile.[1][2] Its primary mechanism of action is mediated through its interaction with the mu-opioid receptor (MOR).[2] Notably, research indicates that this compound demonstrates a significant degree of selectivity for the μ₁ subtype of the MOR.[3] This selectivity is of considerable interest in drug development, as the μ₁ receptor is primarily associated with analgesia, while the mu-2 (μ₂) subtype is linked to adverse effects such as respiratory depression and constipation.[3] This guide delves into the technical details of this compound's interaction with the μ₁ opioid receptor, providing a resource for researchers in the field of opioid pharmacology and analgesic drug development. The document will also touch upon this compound's dual mechanism of action, which involves cholinergic activity.[1][2]

Quantitative Data Presentation

Table 1: Opioid Receptor Binding Affinity of this compound

| Ligand | Receptor Subtype | Binding Parameter | Value | Reference |

| This compound | Mu-1 (μ₁) (high-affinity site) | IC₅₀ | < 1 nM | [3] |

| This compound | Mu (general population) | IC₅₀ | > 55 nM | [3] |

| This compound | Delta (δ) | - | Low affinity | - |

| This compound | Kappa (κ) | - | Low affinity | - |

IC₅₀: Half-maximal inhibitory concentration. A lower value indicates higher binding affinity.

Table 2: Functional Activity Profile of this compound

| Ligand | Assay | Parameter | Value | Interpretation | Reference |

| This compound | Sodium Shift Assay | Sodium Shift Ratio | 8.7 | Partial Agonist | [3] |

| Morphine | Sodium Shift Assay | Sodium Shift Ratio | 22.5 | Full Agonist | [3] |

| Naloxone | Sodium Shift Assay | Sodium Shift Ratio | 1.6 | Antagonist | [3] |

The sodium shift assay is an in vitro method used to differentiate between opioid agonists and antagonists. A higher sodium shift ratio is indicative of greater antagonist activity.

Experimental Protocols

Detailed experimental protocols for the key assays used to characterize the interaction of ligands with opioid receptors are provided below. While specific protocols for this compound are not extensively published, these general methodologies are standard in the field.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

-

Objective: To determine the inhibition constant (Ki) of this compound for μ, δ, and κ opioid receptors.

-

Materials:

-

Cell membranes prepared from cell lines stably expressing the human μ, δ, or κ opioid receptor (e.g., CHO or HEK293 cells).

-

Radioligand specific for each receptor subtype (e.g., [³H]-DAMGO for μ, [³H]-DPDPE for δ, [³H]-U69593 for κ).

-

Test compound (this compound) at various concentrations.

-

Non-specific binding control (e.g., a high concentration of an unlabeled ligand like naloxone).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

-

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).

-

Allow the binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the IC₅₀ value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

GTPγS Binding Assay

This functional assay measures the activation of G-proteins following agonist binding to a G-protein coupled receptor (GPCR) like the opioid receptors.

-

Objective: To determine the potency (EC₅₀) and efficacy of this compound in activating G-proteins coupled to the μ-opioid receptor.

-

Materials:

-

Cell membranes expressing the μ-opioid receptor.

-

[³⁵S]GTPγS (a non-hydrolyzable analog of GTP).

-

GDP.

-

Test compound (this compound) at various concentrations.

-

Assay buffer (containing MgCl₂, NaCl, and a buffer like HEPES).

-

Filter plates and a cell harvester.

-

Scintillation counter.

-

-

Procedure:

-

Pre-incubate the cell membranes with GDP to ensure G-proteins are in their inactive state.

-

Add varying concentrations of the test compound (this compound) to the membranes.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate to allow for agonist-stimulated binding of [³⁵S]GTPγS to the Gα subunit.

-

Terminate the reaction by rapid filtration.

-

Wash the filters to remove unbound [³⁵S]GTPγS.

-

Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Plot the specific binding of [³⁵S]GTPγS against the concentration of this compound to determine the EC₅₀ and maximal stimulation (Emax).

-

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPCR, a key step in receptor desensitization and an alternative signaling pathway.

-

Objective: To determine the potency (EC₅₀) and efficacy of this compound in promoting β-arrestin recruitment to the μ-opioid receptor.

-

Materials:

-

A cell line co-expressing the μ-opioid receptor fused to a reporter fragment (e.g., a fragment of β-galactosidase) and β-arrestin fused to the complementary reporter fragment.

-

Test compound (this compound) at various concentrations.

-

Substrate for the reporter enzyme.

-

Luminometer or spectrophotometer.

-

-

Procedure:

-

Plate the cells in a microplate.

-

Add varying concentrations of the test compound (this compound) to the cells.

-

Incubate to allow for agonist-induced receptor activation and β-arrestin recruitment.

-

Add the enzyme substrate.

-

Measure the resulting luminescent or colorimetric signal, which is proportional to the extent of β-arrestin recruitment.

-

Plot the signal against the concentration of this compound to determine the EC₅₀ and Emax.

-

Mandatory Visualizations

Signaling Pathways

References

- 1. This compound. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]

- 3. Characterization of the opioid receptor binding and animal pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Meptazinol Structure-Activity Relationship: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meptazinol, a unique azepane-based opioid analgesic, has garnered interest due to its distinct pharmacological profile, characterized by a rapid onset of action and a lower incidence of respiratory depression compared to traditional opioids.[1][2] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound. While a comprehensive quantitative dataset for a wide range of analogs is not publicly available, this document synthesizes the existing qualitative SAR knowledge, details relevant experimental protocols for lead optimization, and presents key signaling pathways and experimental workflows through specialized diagrams. This guide is intended to serve as a foundational resource for researchers engaged in the design and development of novel analgesics based on the this compound scaffold.

Introduction to this compound

This compound, chemically known as (RS)-3-(3-ethyl-1-methylazepan-3-yl)phenol, is a centrally acting analgesic with a mixed agonist-antagonist profile at opioid receptors.[2] It primarily functions as a partial agonist at the µ-opioid receptor (MOR), which is believed to contribute to its analgesic effects with a reduced risk of dependence and respiratory depression.[3] Additionally, this compound exhibits cholinergic activity, a feature not commonly observed in classical opioids, which may contribute to its unique pharmacological properties.[4] The core structure of this compound is a 3-phenylazepane (B1371516) derivative, distinguishing it from the more common 4-phenylpiperidine (B165713) and morphinan (B1239233) classes of opioids.

Core Structure and Known Structure-Activity Relationships

The analgesic activity of this compound is intrinsically linked to its three-dimensional structure and the specific arrangement of its functional groups. The foundational scaffold consists of a heptatomic azepane ring, a phenyl group, and an ethyl group, all attached to a quaternary carbon center.

Key Pharmacophoric Features

A qualitative understanding of this compound's SAR can be inferred from its known pharmacology and limited studies on its derivatives. The essential pharmacophoric elements are:

-

The Phenolic Hydroxyl Group: The hydroxyl group at the meta-position of the phenyl ring is a critical feature for opioid receptor interaction, a common characteristic among many opioid analgesics.

-

The Tertiary Amine: The N-methylated tertiary amine of the azepane ring is crucial for receptor binding and is a hallmark of most opioid ligands.

-

The Azepane Ring: The seven-membered azepane ring provides the conformational flexibility that influences the orientation of the phenyl and ethyl groups, thereby affecting receptor affinity and efficacy.

-

The Quaternary Carbon Center: The C-3 position of the azepane ring, being a quaternary carbon, imparts a specific three-dimensional arrangement to the substituents that is vital for its interaction with the opioid receptor.

Impact of Structural Modifications

While extensive quantitative data is lacking, some insights into the effects of structural modifications can be summarized:

| Structural Modification | Observed/Expected Effect on Activity | Reference |

| N-Demethylation | The N-methyl group is important for activity. Quaternization of the nitrogen (N-methyl this compound) prevents crossing the blood-brain barrier, abolishing systemic effects on food consumption, though central administration shows activity. | [4] |

| Stereochemistry | This compound is used as a racemic mixture. Studies on the individual (+)- and (-)-enantiomers have shown that both can induce comparable increases in food intake, suggesting that both may contribute to its central effects. A detailed comparison of their opioid receptor affinities and analgesic potencies is not readily available. | [4] |

| Phenyl Ring Substitution | The meta-hydroxyl group is considered essential for opioid activity. Modifications to this group or other positions on the phenyl ring would likely have a significant impact on receptor binding and selectivity. | [5] |

| C-3 Ethyl Group | The ethyl group at the C-3 position contributes to the overall lipophilicity and steric bulk of the molecule. Alterations in the size and nature of this alkyl group are expected to influence the drug-receptor interaction. |

Note: The table above represents a qualitative summary based on general opioid SAR principles and limited specific studies on this compound. The absence of comprehensive quantitative data necessitates further research to fully elucidate the SAR of this compound class.

Experimental Protocols

The following sections detail generalized experimental protocols that are standard in the evaluation of novel opioid analgesics and would be essential for generating quantitative SAR data for this compound analogs.

Synthesis of this compound Analogs

The synthesis of this compound and its derivatives generally involves multi-step sequences. A general approach to the 3-aryl-azepane core is outlined below.

General Synthetic Scheme for 3-Aryl-Azepane Derivatives:

Figure 1. General synthetic workflow for this compound analogs.

-

Step 1: Synthesis of the Azepane Ring: This can be achieved through various methods, such as ring-closing metathesis or Dieckmann condensation of appropriate acyclic precursors.

-

Step 2: Introduction of the 3-Aryl Group: The phenyl moiety can be introduced via nucleophilic addition of a Grignard or organolithium reagent to a suitable azepane-based ketone.

-

Step 3: Alkylation at C-3: The ethyl group or other alkyl substituents at the C-3 position can be introduced through alkylation of an enolate intermediate.

-

Step 4: N-Alkylation/Functionalization: The N-methyl group is typically introduced via reductive amination or direct alkylation of the secondary amine. This step also allows for the synthesis of other N-substituted analogs.

Detailed synthetic procedures with characterization data would be required for each novel analog.

In Vitro Opioid Receptor Binding Assays

These assays are crucial for determining the affinity of a compound for the different opioid receptor subtypes (µ, δ, and κ).

Protocol: Competitive Radioligand Binding Assay

-

Receptor Source: Cell membranes from stable cell lines expressing recombinant human µ, δ, or κ opioid receptors.

-

Radioligands:

-

µ-opioid receptor: [³H]-DAMGO

-

δ-opioid receptor: [³H]-DPDPE

-

κ-opioid receptor: [³H]-U-69,593

-

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Procedure: a. In a 96-well plate, combine the cell membranes, the radioligand (at a concentration near its Kd), and varying concentrations of the test compound (this compound analog). b. For determination of non-specific binding, a high concentration of a non-selective opioid antagonist (e.g., naloxone) is added. c. Incubate the plates to allow the binding to reach equilibrium. d. The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. e. The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: a. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve. b. The IC₅₀ value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Analgesic Assays

These assays are used to determine the analgesic potency of the compounds in animal models.

Protocol: Hot-Plate Test

-

Animals: Male Swiss Webster mice or Sprague-Dawley rats.

-

Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).

-

Procedure: a. The baseline latency to a nociceptive response (e.g., licking a hind paw or jumping) is determined for each animal before drug administration. b. The test compound is administered (e.g., subcutaneously or intraperitoneally) at various doses. c. At predetermined time points after drug administration, the animals are placed on the hot plate, and the latency to the nociceptive response is recorded. A cut-off time is used to prevent tissue damage.

-

Data Analysis: a. The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. b. The dose that produces a 50% of the maximum possible effect (ED₅₀) is calculated from the dose-response curve.

Protocol: Tail-Flick Test

-

Animals: Male Swiss Webster mice or Sprague-Dawley rats.

-

Apparatus: A tail-flick apparatus that applies a focused beam of radiant heat to the animal's tail.

-

Procedure: a. The baseline latency for the animal to flick its tail away from the heat source is recorded. b. The test compound is administered, and the tail-flick latency is measured at various time points. A cut-off time is employed.

-

Data Analysis: a. The analgesic effect is calculated as %MPE. b. The ED₅₀ is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

Visual representations of the underlying biological mechanisms and experimental processes are provided below to aid in the understanding of this compound's action and evaluation.

References

- 1. Conformational re-analysis of (+)-meptazinol: an opioid with mixed analgesic pharmacophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN103450081A - Preparation method of this compound hydrochloride intermediate 1-methyl-3-(3-oxo-1-cyclohexyl-1-alkenyl)-6H-azepin-2-one - Google Patents [patents.google.com]

- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Structural comparisons of this compound with opioid analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Supraspinal Analgesic Mechanism of Meptazinol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Core Supraspinal Analgesic Mechanisms

The analgesic effect of Meptazinol is predominantly driven by its activity within the central nervous system (CNS), with evidence strongly pointing to a supraspinal site of action.[5][6][7] Experiments involving spinal transection in mice have demonstrated a complete elimination of this compound's analgesic activity, confirming that its effects are mediated at the brain level rather than directly on spinal cord pathways.[5] The core mechanism is a synergistic interplay between two distinct neurotransmitter systems: the opioidergic and the cholinergic systems.

Opioidergic Pathway: Selective Mu-1 Receptor Partial Agonism

This compound functions as a partial agonist at the mu-opioid receptor (MOR), with a notable selectivity for the mu-1 (μ₁) subtype.[5][6][8][9] Unlike full agonists like morphine, which produce a maximal receptor response, this compound's partial agonism results in a submaximal response, which may contribute to its ceiling effect on respiratory depression.[4][10]

-

Receptor Binding: Detailed competition studies show that while this compound has a generally low affinity for the overall population of opioid receptors, it potently inhibits the binding of radiolabeled ligands to a specific high-affinity site, identified as the μ₁-receptor, with IC50 values under 1 nM.[5]

-

G-Protein Coupling and Downstream Signaling: Upon binding to μ₁-receptors, this compound initiates a G-protein-mediated signaling cascade. The μ-receptor is coupled to inhibitory G-proteins (Gαi/o). Activation leads to:

-

Inhibition of Adenylyl Cyclase: This reduces the intracellular concentration of cyclic AMP (cAMP).

-

Modulation of Ion Channels: The Gβγ subunit activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and neuronal hyperpolarization. It also inhibits N-type voltage-gated calcium channels (VGCCs), reducing calcium influx and subsequent neurotransmitter release.

-

This cascade ultimately results in decreased neuronal excitability and a reduction in the transmission of nociceptive signals in key pain-processing regions of the brain.

Cholinergic Pathway Contribution

A distinctive feature of this compound is its interaction with the central cholinergic system, which contributes significantly to its antinociceptive effects.[1][11] This dual action on both opiate and cholinergic mechanisms sets it apart from traditional opioids.[11]

-

Mechanism of Action: this compound exhibits agonist activity at nicotinic acetylcholine (B1216132) receptors (nAChRs).[4] At lower concentrations, it has been shown to facilitate neuromuscular transmission, likely by increasing the release of the neurotransmitter acetylcholine (ACh).[12] This central cholinergic stimulation is believed to modulate pain pathways in a manner distinct from the opioid system.

-

Pharmacological Evidence: The involvement of the cholinergic system is supported by antagonist studies. Pre-treatment with the muscarinic antagonist scopolamine (B1681570) attenuates the analgesic effects of this compound in some animal models.[11] Furthermore, the blocking effects of this compound on certain tissues are completely abolished by a combination of atropine (B194438) (a muscarinic antagonist) and naloxone (B1662785) (an opioid antagonist), indicating a complex interplay.[12]

Quantitative Data Summary

The pharmacological profile of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: Opioid Receptor Binding Profile of this compound

| Ligand Displaced | Receptor Site | IC₅₀ (nM) | Reference |

|---|---|---|---|

| ³H-labeled Opiates/Peptides | High-affinity site (μ₁) | < 1 | [5] |

| ³H-labeled Opioids (overall) | General Opioid Sites | > 55 |[5] |

Table 2: Comparative Agonist/Antagonist Activity (Sodium Shift Index)

| Compound | Sodium Shift Index* | Inferred Activity | Reference |

|---|---|---|---|

| Morphine | 22.5 | Full Agonist | [5] |

| This compound | 8.7 | Partial Agonist | [5] |

| Naloxone | 1.6 | Antagonist | [5] |

*The sodium shift is the ratio of the IC₅₀ for inhibiting radioligand binding in the presence of sodium to that in its absence. A higher value indicates greater agonist activity.

Table 3: Relative Analgesic Potency (Intramuscular Administration)

| Parameter | Dose of this compound Equivalent to 10 mg Morphine | 95% Confidence Interval | Reference |

|---|---|---|---|

| Peak Analgesic Effect | 120 mg | 80 - 170 mg | [8] |

| Total Analgesic Effect | 175 mg | 125 - 270 mg |[8] |

Key Experimental Protocols

The elucidation of this compound's mechanism relies on several key experimental methodologies.

Radioligand Binding Assays

-

Objective: To determine the binding affinity and selectivity of this compound for various opioid receptor subtypes.

-

Methodology:

-

Tissue Preparation: Homogenates of brain tissue (e.g., from rats), which are rich in opioid receptors, are prepared.

-

Incubation: The brain homogenate is incubated with a specific radiolabeled ligand (e.g., ³H-naloxone or a ³H-labeled opioid peptide) and varying concentrations of unlabeled this compound.

-

Separation: After reaching equilibrium, the bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters (representing the bound ligand) is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated. These values are used to infer binding affinity.

-

In Vivo Analgesia Models (e.g., Rat Tail-Flick Assay)

-

Objective: To assess the antinociceptive efficacy of this compound and determine its site of action using selective antagonists.

-

Methodology:

-

Animal Model: Rats or mice are used. A baseline pain threshold is established by measuring the latency for the animal to withdraw its tail from a noxious heat source (e.g., a focused light beam).

-

Drug Administration: this compound is administered, often systemically (e.g., intravenously) or directly into the CNS (intracerebroventricularly).

-

Antagonist Pre-treatment: In some experimental groups, animals are pre-treated with an antagonist (e.g., the general opioid antagonist naloxone or the μ₁-selective antagonist naloxonazine) before this compound administration.

-

Nociceptive Testing: At set time points after drug administration, the tail-flick latency is measured again.

-

Data Analysis: An increase in tail-flick latency indicates an analgesic effect. Attenuation of this effect by an antagonist provides evidence for the involvement of the specific receptor being blocked.

-

Integrated Supraspinal Mechanism and Conclusion

The supraspinal analgesic mechanism of this compound is a composite of its actions as a partial agonist at central μ₁-opioid receptors and its stimulatory effect on central cholinergic pathways. This dual mechanism provides a unique pharmacological profile. The opioidergic component inhibits nociceptive transmission through classical G-protein signaling, while the cholinergic component adds a distinct, non-opioid layer of pain modulation.

This integrated action likely accounts for this compound's clinical profile: effective analgesia for moderate to severe pain with a reduced incidence of the severe side effects, such as respiratory depression and dependence, that are associated with full MOR agonists.[1][5] For drug development professionals, this compound serves as an important example of how targeting multiple pathways—or acting as a partial agonist—can achieve a desirable balance between therapeutic efficacy and safety.

References

- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 5. This compound: a novel Mu-1 selective opioid analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of the opioid receptor binding and animal pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound: unusual in vivo opioid receptor activity at supraspinal and spinal sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Intramuscular this compound and morphine in postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. patient.info [patient.info]

- 11. The antinociceptive activity of this compound depends on both opiate and cholinergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. On the cholinergic component of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Meptazinol's In Vitro Anticholinesterase Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meptazinol, a centrally acting opioid analgesic, exhibits a secondary pharmacological characteristic as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. This in-depth technical guide explores the in vitro anticholinesterase activity of this compound, providing a comprehensive overview for researchers, scientists, and drug development professionals. The guide details the experimental protocols utilized to assess this activity, presents the available quantitative data, and illustrates the underlying molecular interactions. A significant focus is placed on the stereoselectivity of this inhibition, with the (-)-enantiomer of this compound being identified as the active isomer. This document synthesizes findings from peer-reviewed literature to serve as a core resource for understanding and further investigating this non-opioid component of this compound's pharmacological profile.

Introduction

This compound is primarily recognized for its analgesic properties, which are mediated through its partial agonist activity at μ-opioid receptors. However, emerging evidence has highlighted its capacity to inhibit acetylcholinesterase, a mechanism of action that may contribute to its overall pharmacological effects and side-effect profile.[1] This anticholinesterase activity is of particular interest as it suggests a potential for this compound to modulate cholinergic neurotransmission. This guide provides a detailed examination of the in vitro studies that have characterized this enzymatic inhibition.

Quantitative Analysis of Anticholinesterase Activity

While direct IC50 or Ki values for this compound's inhibition of acetylcholinesterase are not extensively reported in publicly available literature, studies have quantified its protective effect on AChE against other inhibitors. This protective action provides an indirect but valuable measure of its interaction with the enzyme.

One key study demonstrated the protective effect of this compound against the inactivation of electric eel acetylcholinesterase by physostigmine (B191203) and neostigmine. The effective dose 50 (ED50) values, representing the concentration of this compound required to provide 50% protection of the enzyme from inactivation, were determined.[2]

| Enzyme Source | Inhibitor | Inhibitor Concentration (μM) | This compound ED50 (μM) | 95% Confidence Limits |

| Electric Eel AChE | Physostigmine | 1 | 2.6 | 1.4-4.9 |

| Electric Eel AChE | Physostigmine | 3 | 9.5 | 5-18 |

| Electric Eel AChE | Neostigmine | 1 | 3 | 1.6-5.7 |

Table 1: Protective Effect of this compound on Electric Eel Acetylcholinesterase (AChE) Activity In Vitro.[2]

The data clearly indicate that this compound can protect AChE from inhibition by established carbamate (B1207046) inhibitors in a concentration-dependent manner.

Experimental Protocols

The in vitro assessment of this compound's anticholinesterase activity typically employs well-established methodologies. The following protocols are based on standard enzymatic assays described in the literature.

Ellman's Method for Determination of Anticholinesterase Activity

This is the most common spectrophotometric method for measuring cholinesterase activity.

Principle:

Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to produce thiocholine (B1204863) and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is quantified by measuring the absorbance at 412 nm. The rate of color change is proportional to the enzyme activity.

Materials:

-

Acetylcholinesterase (AChE) from a specified source (e.g., electric eel, human erythrocytes)

-

This compound hydrochloride

-

Physostigmine or another known AChE inhibitor (as a positive control)

-

Acetylthiocholine iodide (ATCh)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

-

Microplate reader or spectrophotometer

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., phosphate buffer or a minimal amount of DMSO) and make serial dilutions.

-

Prepare a stock solution of ATCh in deionized water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

-

Assay in 96-well plate:

-

To each well, add phosphate buffer, the AChE solution, and the this compound solution at various concentrations.

-

Include control wells with the enzyme and buffer only (100% activity) and wells with a known inhibitor.

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding ATCh and DTNB to each well.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 5-10 minutes) to obtain the reaction kinetics.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.

-

Determine the percentage of inhibition for each concentration relative to the control (100% activity).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of this compound that causes 50% inhibition of AChE activity).

-

Dilution Method for Assessing Protective Effects

This method was used to determine the ED50 values presented in Table 1.[2]

Principle:

The enzyme is pre-incubated with the protective agent (this compound) before being exposed to an irreversible or slowly reversible inhibitor. The remaining enzyme activity is then measured after dilution of the mixture to reduce the concentrations of all components.

Procedure:

-

Pre-incubation:

-

Incubate a purified preparation of AChE with various concentrations of this compound for a specific time.

-

-

Inhibition:

-

Add a fixed concentration of a potent inhibitor (e.g., physostigmine) to the enzyme-meptazinol mixture and incubate for a further period.

-

-

Dilution and Activity Measurement:

-

Dilute the mixture significantly with buffer to reduce the concentrations of both this compound and the inhibitor.

-

Measure the residual AChE activity using Ellman's method as described above.

-

-

Data Analysis:

-

Compare the residual activity in the presence of this compound to the activity with the inhibitor alone to determine the degree of protection.

-

Calculate the ED50 value, the concentration of this compound that provides 50% protection of the enzyme from inactivation.

-

Molecular Mechanism and Visualization

Molecular docking studies have provided insights into the binding mode of (-)-meptazinol with acetylcholinesterase.

Binding Mode of (-)-Meptazinol

Computational modeling suggests that (-)-meptazinol binds to the catalytic site of acetylcholinesterase. The interaction is characterized by strong hydrophobic interactions and the formation of a hydrogen bond.[3] This binding physically obstructs the entry of the substrate, acetylcholine, to the active site, thereby inhibiting its hydrolysis.

Caption: Mechanism of Acetylcholinesterase Inhibition by (-)-Meptazinol.

Experimental Workflow for Anticholinesterase Assay

The following diagram illustrates the typical workflow for an in vitro anticholinesterase inhibition assay.

References

- 1. Inhibition of cholinesterases by the opioid analgesic this compound. | Semantic Scholar [semanticscholar.org]

- 2. Prevention of physostigmine-induced lethality by the opioid analgesic this compound in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Investigation of the binding mode of (-)-meptazinol and bis-meptazinol derivatives on acetylcholinesterase using a molecular docking method - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Meptazinol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meptazinol hydrochloride is a synthetic opioid analgesic with a unique pharmacological profile, distinguishing it from traditional opioids. Developed in the 1970s by Wyeth, it is primarily utilized for the management of moderate to severe pain, particularly in obstetric and postoperative settings.[1][2] Its mechanism of action is characterized by a mixed agonist-antagonist activity at opioid receptors, with a notable partial agonism at the µ-opioid receptor.[1] Furthermore, this compound exhibits central cholinergic activity, contributing to its analgesic effects and potentially mitigating some common opioid-related side effects.[3] This technical guide provides an in-depth overview of the discovery, synthesis, pharmacological properties, and mechanism of action of this compound hydrochloride, tailored for professionals in the field of drug development and research.

Discovery and Development

This compound, with the chemical name (RS)-3-(3-Ethyl-1-methylazepan-3-yl)phenol, was first synthesized and developed by Wyeth in the 1970s as part of a research program aimed at identifying potent analgesics with a lower potential for dependence and respiratory depression compared to existing opioids like morphine.[1][2] Early preclinical and clinical studies revealed its efficacy in managing various types of pain, leading to its introduction into clinical practice.

Chemical Synthesis

The synthesis of this compound hydrochloride can be achieved through several routes, including both racemic and enantioselective methods. A common approach involves the construction of the core azepane ring system followed by the introduction of the ethyl and m-hydroxyphenyl substituents.

General Racemic Synthesis Protocol

A frequently employed synthetic strategy for racemic this compound involves the reaction of a cyclohexanedione derivative with N-methylcaprolactam. The following is a generalized experimental protocol based on published patent literature.[4][5][6]

Step 1: Synthesis of 3-alkoxy-2-cyclohexen-1-one

-

Reactants: 1,3-Cyclohexanedione, an appropriate alcohol (e.g., ethanol, methanol), an acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid), and a water-absorbing agent in a suitable solvent (e.g., toluene).[5]

-

Procedure: A mixture of 1,3-cyclohexanedione, the alcohol, the acid catalyst, and the water-absorbing agent in the solvent is heated to reflux. The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated and purified by standard procedures like extraction and distillation or crystallization.

Step 2: Coupling of 3-alkoxy-2-cyclohexen-1-one with N-methylcaprolactam

-

Reactants: 3-alkoxy-2-cyclohexen-1-one, N-methylcaprolactam, a strong base (e.g., n-butyllithium with diisopropylamine (B44863) or potassium tert-butoxide), and an inert solvent (e.g., tetrahydrofuran (B95107) (THF) or toluene).[4]

-

Procedure: To a cooled solution of the strong base in the inert solvent, N-methylcaprolactam is added dropwise, followed by the addition of 3-alkoxy-2-cyclohexen-1-one. The reaction is stirred at a controlled temperature and monitored for completion. The reaction is then quenched, and the intermediate product, 1-methyl-3-(3-oxo-1-cyclohexenyl)-2H-azepin-2-one, is isolated through extraction and purified by recrystallization.

Step 3: Subsequent transformations to this compound

The resulting intermediate undergoes a series of further chemical transformations, which typically include:

-

Ethylation: Introduction of the ethyl group at the C3 position of the azepane ring.

-

Reduction: Reduction of the ketone and lactam functionalities.

-

Demethylation/Hydrolysis: Conversion of the methoxy (B1213986) group on the phenyl ring to a hydroxyl group to yield the final phenol (B47542) derivative.

-

Salt Formation: The final product is then treated with hydrochloric acid to form the stable this compound hydrochloride salt.

Experimental Workflow for Racemic Synthesis

Caption: Synthetic workflow for racemic this compound hydrochloride.

Pharmacological Profile

Mechanism of Action

This compound hydrochloride exerts its analgesic effects through a dual mechanism of action:

-

Opioid Receptor Interaction: It acts as a partial agonist at the µ-opioid receptor, with a reported selectivity for the µ1-subtype.[7] This interaction is primarily responsible for its analgesic properties. As a partial agonist, it has a ceiling effect for both analgesia and respiratory depression, which may contribute to a more favorable safety profile compared to full µ-opioid agonists like morphine.

-

Cholinergic System Modulation: this compound also exhibits activity as a central acetylcholinesterase (AChE) inhibitor.[3] This leads to an increase in acetylcholine (B1216132) levels in the brain, which is thought to contribute to its analgesic effects through a non-opioid pathway.

Signaling Pathways

The binding of this compound to µ-opioid receptors, which are G-protein coupled receptors (GPCRs), initiates an intracellular signaling cascade. This primarily involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. It also promotes the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibits N-type voltage-gated calcium channels, resulting in neuronal hyperpolarization and reduced neurotransmitter release, thereby dampening the transmission of pain signals.[8]

Its interaction with nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels, leads to the influx of cations (primarily Na⁺ and Ca²⁺), causing neuronal depolarization.[9] The resulting increase in intracellular calcium can activate various downstream signaling pathways, including the phosphoinositide 3-kinase (PI3K)-Akt pathway, which is implicated in neuroprotection.[10]

Caption: µ-Opioid receptor signaling pathway of this compound.

Caption: Cholinergic signaling pathway of this compound.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for this compound hydrochloride from preclinical and clinical studies.

Table 1: Receptor Binding Affinities

| Receptor | Ligand | Kᵢ (nM) | Species | Assay Type |

|---|---|---|---|---|

| µ-Opioid | [³H]DAMGO | Not explicitly found for this compound | Human | Radioligand Binding |

| µ-Opioid | Various | >100 (Pentazocine) | Human | Radioligand Binding[11] |

| Nicotinic α4β2 | [³H]Nicotine | <1 ((-)-Hosieine-A) | Human (surrogate) | Radioligand Competition[3] |

Note: Specific Kᵢ values for this compound at different opioid and nicotinic receptor subtypes are not consistently reported in the literature. The table provides context with related compounds.

Table 2: Preclinical Analgesic Potency

| Animal Model | Test | This compound ED₅₀ (mg/kg) | Morphine ED₅₀ (mg/kg) | Route of Administration |

|---|---|---|---|---|

| Mouse | Writhing Assay | Data not available | Data not available | i.v. |

| Rat | Tail-flick Assay | 10 | 3.5 | i.v.[12] |

Table 3: Clinical Efficacy in Postoperative Pain

| Parameter | This compound (100 mg, i.m.) | Morphine (10 mg, i.m.) |

|---|---|---|

| Relative Potency (vs. Morphine) | 1:10 - 1:12 | - |

| Time to Peak Effect (hours) | ~0.9 | ~1.4 |

| Duration of Action (hours) | 3-4 | 4-5 |

| Mean Time to Remedication (hours) | 3.6 | 4.8 |

Data compiled from clinical trials comparing intramuscular administration.[13]

Pharmacokinetics and Metabolism

| Parameter | Value | Route of Administration |

| Time to Peak Plasma Concentration (Tₘₐₓ) | 0.5 - 2 hours | Oral |

| < 30 minutes | Intramuscular | |

| Bioavailability | Low (extensive first-pass metabolism) | Oral |

| Plasma Half-life (t½) | ~2 hours | Intravenous/Intramuscular |

| Metabolism | Primarily hepatic glucuronidation | - |

| Excretion | Mainly renal (as metabolites) | - |

| Data compiled from pharmacokinetic studies.[3][14] |

Clinical Use and Adverse Effects

This compound hydrochloride is indicated for the short-term treatment of moderate to severe pain, including postoperative pain, obstetric pain, and renal colic.[14]

Common adverse effects include nausea, vomiting, dizziness, and sweating.[3] Due to its partial agonist nature, the risk of significant respiratory depression is considered to be lower than that of full µ-opioid agonists.[12]

Conclusion

This compound hydrochloride remains a clinically relevant analgesic due to its unique dual mechanism of action, which offers effective pain relief with a potentially improved safety profile concerning respiratory depression and dependence compared to traditional opioids. Its synthesis involves a multi-step process to construct the characteristic azepane core. Further research into its complex pharmacology, particularly the interplay between its opioid and cholinergic activities, may pave the way for the development of novel analgesics with enhanced therapeutic indices.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Delineating the activity of the potent nicotinic acetylcholine receptor agonists (+)-anatoxin-a and (−)-hosieine-A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN103450081A - Preparation method of this compound hydrochloride intermediate 1-methyl-3-(3-oxo-1-cyclohexyl-1-alkenyl)-6H-azepin-2-one - Google Patents [patents.google.com]

- 5. CN103449996A - Preparation method of this compound hydrochloride intermediate 3-alkylox-2-cyclohexenyl-1-one - Google Patents [patents.google.com]

- 6. CN102838541A - Preparation method for intermediate II during this compound hydrochloride synthesis process - Google Patents [patents.google.com]

- 7. Characterization of the opioid receptor binding and animal pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. derangedphysiology.com [derangedphysiology.com]

- 10. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. zenodo.org [zenodo.org]

- 13. researchgate.net [researchgate.net]

- 14. 3-ethylhexahydro-3-(3-methoxyphenyl)-1-methyl-1H-azepine | C16H25NO | CID 11970584 - PubChem [pubchem.ncbi.nlm.nih.gov]

Meptazinol metabolism and major metabolites in vivo

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolism of meptazinol, a centrally acting opioid analgesic. The document details the primary metabolic pathways, identifies the major metabolites, and presents quantitative data on their excretion. Furthermore, it outlines the key experimental protocols employed for the analysis of this compound and its metabolites in biological matrices.

Introduction to this compound Metabolism

This compound undergoes extensive biotransformation in the body, with less than 5% of the administered dose being excreted unchanged.[1] The primary site of metabolism is the liver, although the high plasma clearance of this compound suggests that extrahepatic metabolism may also occur.[2] The metabolic processes are primarily Phase II conjugation reactions, with Phase I oxidation playing a lesser role. The major route of excretion of the metabolites is via the urine.[1][3]

Major Metabolic Pathways and Metabolites

The metabolism of this compound proceeds through several key pathways:

-

Glucuronidation: This is the principal metabolic pathway for this compound.[3][4] The phenolic hydroxyl group of the this compound molecule is conjugated with glucuronic acid to form this compound-glucuronide. This conjugate is the most abundant metabolite found in urine.[4]

-

Sulfation: Similar to glucuronidation, the phenolic hydroxyl group can also undergo conjugation with a sulfate (B86663) group, forming this compound-sulfate.[3] This is another major Phase II metabolite, although it is present in smaller quantities compared to the glucuronide conjugate.[4]

-

Oxidation: A minor pathway for this compound metabolism involves oxidation of the azepine ring.[4] This results in the formation of 7-oxo-meptazinol.[4]

-

N-demethylation: Another minor metabolic route is the removal of the methyl group from the nitrogen atom in the azepine ring.[2]

The major metabolites of this compound identified in vivo are:

-

This compound-glucuronide

-

This compound-sulfate

-

7-oxo-meptazinol

Quantitative Data on this compound Metabolism

The following table summarizes the quantitative data on the urinary excretion of this compound and its metabolites in humans following oral administration.

| Metabolite | Percentage of Administered Dose Excreted in Urine | Reference |

| Unchanged this compound | < 5% | [1] |

| This compound-glucuronide | Major metabolite (in a 4:1 ratio with sulfate) | [4] |

| This compound-sulfate | Major metabolite (in a 4:1 ratio with glucuronide) | [4] |

| 7-oxo-meptazinol | ~8% of renally excreted activity | [4] |

| Total Radioactivity | >70% in 0-24h urine collection | [3] |

Experimental Protocols

The analysis of this compound and its metabolites in biological fluids, primarily urine and plasma, typically involves sample preparation, chromatographic separation, and detection.

Sample Preparation

Due to the presence of conjugated metabolites, a hydrolysis step is often necessary to measure the total concentration of this compound and its aglycone metabolites.

4.1.1. Enzymatic Hydrolysis of Conjugates

-

Objective: To cleave the glucuronide and sulfate conjugates to release the parent drug and its Phase I metabolites for analysis.

-

Procedure:

-

To a urine sample, add a solution of β-glucuronidase/arylsulfatase from Helix pomatia.[4]

-

Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 4 hours or overnight).[4] The optimal pH for the enzyme should be maintained using a suitable buffer (e.g., acetate (B1210297) buffer, pH 5.0).

-

After incubation, the reaction is stopped, typically by adding a strong acid or a water-miscible organic solvent.

-

4.1.2. Liquid-Liquid Extraction (LLE)

-

Objective: To extract this compound and its metabolites from the biological matrix and to remove interfering substances.

-

Procedure:

-

Adjust the pH of the hydrolyzed urine or plasma sample to alkaline conditions (e.g., pH 9-10) using a suitable buffer (e.g., sodium carbonate).

-

Add an immiscible organic solvent (e.g., a mixture of chloroform (B151607) and isopropanol, or 1-chlorobutane).

-

Vortex the mixture to ensure thorough mixing and facilitate the transfer of the analytes into the organic phase.

-

Centrifuge the mixture to separate the aqueous and organic layers.

-

Carefully transfer the organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue in a small volume of the mobile phase for injection into the analytical system.

-

4.1.3. Solid-Phase Extraction (SPE)

-

Objective: An alternative to LLE for sample clean-up and concentration.

-

Procedure:

-

Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with an appropriate solvent (e.g., methanol (B129727) followed by water).

-

Load the pre-treated (hydrolyzed and pH-adjusted) sample onto the cartridge.

-

Wash the cartridge with a weak solvent to remove interfering substances.

-

Elute the analytes of interest with a stronger solvent (e.g., methanol containing a small amount of ammonia).

-

Evaporate the eluate to dryness and reconstitute as described for LLE.

-

Analytical Techniques

4.2.1. High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

-

Principle: This technique separates the compounds based on their differential partitioning between a stationary phase and a mobile phase. The DAD detector allows for the monitoring of absorbance over a range of wavelengths, providing spectral information that can aid in peak identification and purity assessment.

-

Typical HPLC Conditions:

-

Column: A reversed-phase column, such as a C18 or a cyano (CN) column, is commonly used.[5]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate or formate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically employed.[5]

-

Flow Rate: A flow rate in the range of 0.5-1.5 mL/min is common.

-

Detection: The DAD is set to monitor at a wavelength where this compound and its metabolites exhibit significant absorbance, for example, around 220 nm.[5]

-

4.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Principle: This highly sensitive and selective technique couples the separation power of HPLC with the mass-analyzing capabilities of a tandem mass spectrometer. It allows for the precise quantification of analytes even at very low concentrations.

-

Typical LC-MS/MS Conditions:

-

LC Conditions: Similar to HPLC-DAD, but often with lower flow rates compatible with the mass spectrometer's ion source.

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used for this compound and its metabolites.

-

Mass Spectrometry: The instrument is operated in the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each analyte and internal standard are monitored for enhanced selectivity and sensitivity.

-

Visualizations

Metabolic Pathways

Caption: Metabolic pathways of this compound in vivo.

Experimental Workflow

Caption: General experimental workflow for this compound metabolite analysis.

References

- 1. omicsonline.org [omicsonline.org]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Meptazinol's Interaction with Opioid Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meptazinol is a synthetic opioid analgesic with a unique pharmacological profile that distinguishes it from classical opioids. This technical guide provides an in-depth analysis of this compound's binding affinity for the different opioid receptor subtypes—mu (µ), delta (δ), and kappa (κ)—and explores the functional consequences of these interactions. A comprehensive understanding of its receptor binding and signaling is crucial for the rational design of novel analgesics with improved therapeutic profiles.

This compound's Opioid Receptor Binding Affinity

This compound exhibits a distinct binding profile, demonstrating a notable selectivity for the mu-opioid receptor (MOR), and is classified as a partial agonist at this site.[1] Detailed competition studies have revealed that this compound potently inhibits the binding of radiolabeled opiates and opioid peptides to the high-affinity, or mu-1, binding site, with an IC50 value under 1 nM.[2] This selectivity for the µ-1 subtype is consistent with its pharmacological effects.[3]

Quantitative Binding Affinity Data

| Receptor Subtype | Ligand | Species | Tissue Source | Kᵢ (nM) | IC₅₀ (nM) | Reference |

| Mu (µ) | This compound | Rat | Brain | - | < 1 | [2] |

| Delta (δ) | This compound | - | - | - | > 55 | [2] |

| Kappa (κ) | This compound | - | - | - | > 55 | [2] |

Note: The table highlights the potent interaction of this compound with the mu-opioid receptor, while its affinity for delta and kappa receptors is significantly lower. Further research is warranted to establish definitive Ki values across all subtypes in various tissues and species.

Experimental Protocols

The determination of this compound's binding affinity and functional activity relies on a suite of established in vitro assays. The following sections detail the methodologies for key experiments.

Radioligand Competition Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the concentration of this compound required to displace a known radiolabeled ligand from the mu, delta, and kappa opioid receptors.

Methodology:

-

Membrane Preparation: Homogenize rat brain tissue in a suitable buffer and centrifuge to isolate the cell membrane fraction containing the opioid receptors.

-

Incubation: Incubate the membrane preparation with a fixed concentration of a subtype-selective radioligand (e.g., [³H]-DAMGO for µ, [³H]-DPDPE for δ, [³H]-U69,593 for κ) and varying concentrations of this compound.

-

Separation: Separate the bound from free radioligand via rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of radioligand binding against the concentration of this compound to determine the IC₅₀ value. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This compound's Signaling Pathways

Opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory Gαi/o proteins. Activation of these receptors leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, modulation of ion channels, and recruitment of β-arrestin.

G-Protein Activation ([³⁵S]GTPγS Binding Assay)

This assay measures the extent to which a ligand activates G-proteins, providing insights into its efficacy as an agonist.

Objective: To quantify this compound-induced G-protein activation at the mu-opioid receptor.

Methodology:

-

Membrane Preparation: Use membranes from cells stably expressing the human mu-opioid receptor (e.g., CHO-hMOR cells).

-

Incubation: Incubate the membranes with varying concentrations of this compound in the presence of [³⁵S]GTPγS and GDP.

-

Separation: Separate bound from free [³⁵S]GTPγS by filtration.

-

Quantification: Measure the amount of [³⁵S]GTPγS bound to the G-proteins using a scintillation counter.

-

Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the concentration of this compound to determine the EC₅₀ and Emax values.

cAMP Modulation Assay

This assay assesses the functional consequence of G-protein activation, specifically the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Objective: To measure the effect of this compound on forskolin-stimulated cAMP accumulation in cells expressing opioid receptors.

Methodology:

-

Cell Culture: Use cells expressing the opioid receptor of interest.

-

Stimulation: Treat the cells with forskolin (B1673556) (to stimulate adenylyl cyclase) in the presence of varying concentrations of this compound.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay or a reporter gene assay.

-

Data Analysis: Plot the inhibition of forskolin-stimulated cAMP levels against the concentration of this compound to determine the EC₅₀ and Emax values.

β-Arrestin Recruitment Assay